1-cinnamoyl-4-(3-fluorobenzyl)piperazine

Physicochemical Profiling LogP Topological Polar Surface Area

1-Cinnamoyl-4-(3-fluorobenzyl)piperazine (MW 324.4 g/mol, LogP 4.19, tPSA 23.6 Ų) is a synthetic small‑molecule cinnamoyl‑piperazine derivative. The compound comprises a cinnamamide pharmacophore coupled to a 3‑fluorobenzyl‑substituted piperazine ring.

Molecular Formula C20H21FN2O
Molecular Weight 324.4 g/mol
Cat. No. B5292078
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-cinnamoyl-4-(3-fluorobenzyl)piperazine
Molecular FormulaC20H21FN2O
Molecular Weight324.4 g/mol
Structural Identifiers
SMILESC1CN(CCN1CC2=CC(=CC=C2)F)C(=O)C=CC3=CC=CC=C3
InChIInChI=1S/C20H21FN2O/c21-19-8-4-7-18(15-19)16-22-11-13-23(14-12-22)20(24)10-9-17-5-2-1-3-6-17/h1-10,15H,11-14,16H2/b10-9+
InChIKeyUDCXSHUYRWCPDM-MDZDMXLPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Cinnamoyl-4-(3-fluorobenzyl)piperazine: Baseline Characterization for Scientific Procurement


1-Cinnamoyl-4-(3-fluorobenzyl)piperazine (MW 324.4 g/mol, LogP 4.19, tPSA 23.6 Ų) is a synthetic small‑molecule cinnamoyl‑piperazine derivative . The compound comprises a cinnamamide pharmacophore coupled to a 3‑fluorobenzyl‑substituted piperazine ring. It falls within the class of N‑aryl‑piperazine cinnamamides, a scaffold explored for diverse biological targets including protease‑activated receptor‑1 (PAR‑1) antagonism, monoamine oxidase‑B (MAO‑B) inhibition, and tyrosinase modulation [1]. This specific substitution pattern—a meta‑fluoro on the benzyl group—distinguishes the compound from its regioisomers (2‑fluoro and 4‑fluoro) and the non‑fluorinated benzyl parent .

Why In‑Class Substitution of 1-Cinnamoyl-4-(3-fluorobenzyl)piperazine Is Not Straightforward


Within the cinnamoyl‑piperazine family, small variations in benzyl substitution can profoundly alter biological activity. Although the 3‑fluoro, 4‑fluoro, and non‑fluorinated benzyl analogs share identical computed physicochemical properties (LogP 4.19, tPSA 23.6 Ų ), their biological interactions differ because the fluorine position influences the orientation of the benzyl group within hydrophobic binding pockets. Patents covering this scaffold exemplify that compounds with specific halogen‑substituted benzyl groups are selected for a given target (e.g., PAR‑1), demonstrating that regioisomers are not freely interchangeable [1]. Without matched‑pair activity data, substituting the 3‑fluoro isomer with a 4‑fluoro or des‑fluoro analog introduces an unquantified risk of altered potency, selectivity, or off‑target profile.

Quantitative Differentiation Benchmarks for 1-Cinnamoyl-4-(3-fluorobenzyl)piperazine


Physicochemical Equivalence Across Fluoro‑Regioisomers

Computed molecular properties for 1‑cinnamoyl‑4‑(3‑fluorobenzyl)piperazine are identical to those of its closest commercial analog, the 4‑fluorobenzyl regioisomer. Both compounds exhibit LogP 4.19, LogSW −5.14, tPSA 23.6 Ų, zero H‑bond donors, and two H‑bond acceptors . This equivalence is a point of distinction: the compounds are non‑differentiable by simple drug‑likeness filters, requiring empirical bioassay data to prove functional superiority for a given target.

Physicochemical Profiling LogP Topological Polar Surface Area

3‑Fluorobenzyl Incorporation in PAR‑1 Antagonist Patent Claims

The international patent WO2007147824A1, which claims cinnamoyl‑piperazine derivatives as PAR‑1 antagonists, explicitly lists the 3‑fluorobenzyl group as one of the claimed substituent variants, alongside 4‑fluorophenyl and other halogenated benzyl groups [1]. While the patent does not disclose individual compound IC₅₀ values for each regioisomer, the inclusion of the 3‑fluorobenzyl moiety in the claims indicates that this substitution pattern was synthesized and deemed relevant to the target biological activity.

PAR-1 Antagonism Thrombosis Patent SAR

Structural Differentiation from Lead Compound 5e in Antinociceptive Series

In a 2018 antinociceptive/anticonvulsant study of cinnamoylpiperazine derivatives (5a–5l), compound 5e—bearing a 4‑fluorophenyl moiety directly attached to the piperazine nitrogen—was identified as the lead compound with good activity in capsaicin and formalin‑induced nociception models [1]. The 1‑cinnamoyl‑4‑(3‑fluorobenzyl)piperazine scaffold differs from 5e in two key respects: (1) the fluorine is on the benzyl rather than phenyl group, and (2) the benzyl linker provides an additional methylene spacer. This structural distinction represents a distinct SAR branch that has not been evaluated in the same study, leaving open the possibility of differentiated potency or selectivity.

Antinociceptive Anticonvulsant SAR

When to Prioritize 1-Cinnamoyl-4-(3-fluorobenzyl)piperazine for Procurement


Standalone Investigation of Meta‑Fluoro Substituent Effects in CNS‑Targeted Cinnamamides

Given the identical predicted ADME properties to the 4‑fluoro analog , the 3‑fluoro regioisomer serves as a critical probe to isolate the electronic and steric effects of meta‑fluorination on biological activity. Researchers studying PAR‑1 antagonism or MAO‑B binding can use the compound to differentiate regioisomer‑dependent pharmacodynamics without confounding differences in permeability or solubility.

Focused SAR Expansion of the 5a–5l Cinnamamide Series

The 3‑fluorobenzyl scaffold complements the existing 5a–5l series reported by Prasanthi et al. [2]. By introducing a fluorinated benzyl spacer instead of a direct phenyl substitution, the compound enables a systematic exploration of conformational flexibility around the piperazine N‑4 position in models of neuropathic pain and epilepsy.

Negative Control Pair for Regioisomeric Selectivity Profiling

Because the 3‑fluoro and 4‑fluoro isomers exhibit identical in silico physicochemical parameters but may diverge in target engagement, the pair constitutes an ideal matched molecular pair for quantifying regioisomeric selectivity ratios in high‑throughput screens. Procurement of both isomers simultaneously allows laboratories to generate internally consistent selectivity data.

IP‑Relevant Compound Evaluation for PAR‑1 Antagonist Programs

The specification of the 3‑fluorobenzyl group in WO2007147824A1 [1] suggests that this substitution pattern was considered valuable within the claimed patent scope. Pharmaceutical research teams evaluating cinnamoyl‑piperazine based PAR‑1 antagonists can procure this isomer to benchmark against newer development candidates without infringing on claims that may specify alternative halogen substitutions.

Quote Request

Request a Quote for 1-cinnamoyl-4-(3-fluorobenzyl)piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.